1-(2,3,4-Trimethoxyphenyl)ethanamine, also known as 2-(3,4,5-trimethoxyphenyl)ethanamine or mescaline, is a compound classified under the phenethylamine family. It is notable for its psychoactive properties and is primarily derived from natural sources such as certain cacti. This compound is recognized for its structural similarity to neurotransmitters and its potential applications in pharmacology and neuroscience.
1-(2,3,4-Trimethoxyphenyl)ethanamine is classified as a psychedelic compound due to its effects on the central nervous system. It acts primarily as a serotonin receptor agonist, influencing serotonin pathways and leading to altered states of consciousness. The compound has been studied for its therapeutic potential in treating various psychological disorders.
The synthesis of 1-(2,3,4-Trimethoxyphenyl)ethanamine typically involves several key steps:
Industrial production may utilize continuous flow reactors and automated systems to optimize yield and purity. Reaction conditions such as temperature, pressure, and concentrations are carefully controlled to enhance efficiency and minimize by-products .
The molecular formula of 1-(2,3,4-Trimethoxyphenyl)ethanamine is , with a molar mass of approximately 211.26 g/mol. Its structure consists of a phenethylamine backbone with three methoxy groups positioned on the aromatic ring.
1-(2,3,4-Trimethoxyphenyl)ethanamine undergoes various chemical reactions:
The major products formed from these reactions depend on the specific conditions applied during synthesis or modification. For example, oxidation may yield quinones that are useful in various chemical applications.
The mechanism of action for 1-(2,3,4-Trimethoxyphenyl)ethanamine involves binding to serotonin receptors in the brain. This interaction leads to increased levels of serotonin and other neurotransmitters, resulting in altered mood and perception. Research indicates that it may affect pathways involved in mood regulation and sensory perception .
Relevant data suggest that the compound's unique structure contributes to its specific solubility and reactivity profiles .
1-(2,3,4-Trimethoxyphenyl)ethanamine has several scientific applications:
The compound's psychoactive properties also make it a topic of interest in psychopharmacology and related fields.
Substituted phenethylamines constitute a foundational class of psychoactive compounds, with mescaline (3,4,5-trimethoxyphenethylamine) isolated from peyote cactus in 1897 marking the first systematic scientific study of a natural psychedelic [2]. Early 20th-century research by Ernst Späth (1919) achieved the first total synthesis of mescaline, enabling pharmacological exploration. This work revealed that even minor alterations to methoxy group positioning or amine chain substitution dramatically modulated psychoactive properties. For example, Jansen's 1931 synthesis of 2,4,5-trimethoxyphenethylamine (2C-O) demonstrated that positional isomerism could abolish psychedelic effects despite near-identical molecular weight and composition [3]. The 1950s–1970s saw extensive investigation of methoxy-substituted phenethylamines by Alexander Shulgin, who cataloged over 150 analogs in PiHKAL, though 1-(2,3,4-trimethoxyphenyl)ethanamine remained underexplored relative to its 2,4,5- and 3,4,5-isomers [3] [6].
Table 1: Key Historical Milestones in Substituted Phenethylamine Research
| Year | Event | Significance |
|---|---|---|
| 1897 | Mescaline isolation from Lophophora williamsii | First psychedelic compound identified from natural sources |
| 1919 | Ernst Späth's mescaline synthesis | Enabled standardized pharmacological studies |
| 1931 | Jansen synthesizes 2,4,5-TMPEA (2C-O) | Demonstrated role of methoxy positioning in bioactivity |
| 1950s–1970s | Shulgin's phenethylamine explorations | Systematized structure-activity relationships of >150 analogs |
1-(2,3,4-Trimethoxyphenyl)ethanamine (C₁₁H₁₇NO₃; PubChem CID 31012) belongs to the 2C-X family—defined by two carbon atoms between the benzene ring and terminal amine [4]. Its molecular structure features a phenyl ring with methoxy (–OCH₃) groups at positions 2, 3, and 4, distinguishing it from mescaline (3,4,5-trimethoxy) and 2C-O (2,4,5-trimethoxy) [2] [3]. The absence of α-methyl substitution classifies it as a phenethylamine rather than an amphetamine, contrasting with 3,4,5-trimethoxyamphetamine (TMA), which exhibits α-methylation [6]. This structural difference significantly impacts receptor binding: α-methylation typically enhances serotonin receptor affinity and prolongs duration by inhibiting monoamine oxidase (MAO) metabolism. The 2,3,4-trimethoxy configuration creates a distinct electronic distribution compared to symmetrical isomers like mescaline, potentially altering interactions with the orthosteric site of serotonin receptors [5] [8].
Table 2: Structural Characteristics of Trimethoxyphenethylamine Isomers
| Compound | Methoxy Positions | α-Substitution | Molecular Formula | PubChem CID |
|---|---|---|---|---|
| Mescaline | 3,4,5 | None | C₁₁H₁₇NO₃ | 4076 |
| 2C-O | 2,4,5 | None | C₁₁H₁₇NO₃ | 2771848 |
| 1-(2,3,4-Trimethoxyphenyl)ethanamine | 2,3,4 | None | C₁₁H₁₇NO₃ | 31012 |
| 3,4,5-Trimethoxyamphetamine (TMA) | 3,4,5 | α-Methyl | C₁₂H₁₉NO₃ | 11472 |
The bioactivity of trimethoxyphenethylamines is exquisitely sensitive to methoxy group orientation. Mescaline (3,4,5-) acts as a partial serotonin 5-HT₂A receptor agonist (Kᵢ = 550–9,400 nM; EC₅₀ = 10,000 nM), producing characteristic psychedelic effects at 200–500 mg doses [2] [6]. In contrast, 2C-O (2,4,5-trimethoxy) shows negligible psychedelic activity at ≤300 mg despite similar in vitro metabolism by MAO [3]. This discrepancy arises from 2C-O's low 5-HT₂A receptor potency (EC₅₀ >10,000 nM) and efficacy (<20% activation) [3] [5]. Computational modeling suggests the 2,4,5-configuration impedes optimal hydrogen bonding with Ser159/Ser242 residues in the 5-HT₂A binding pocket. Similarly, 1-(2,3,4-trimethoxyphenyl)ethanamine’s asymmetrical methoxy arrangement likely disrupts receptor engagement compared to mescaline’s symmetrical 3,4,5-pattern [5] [8].
Adding an α-methyl group (converting phenethylamine to amphetamine) enhances potency: 3,4,5-trimethoxyamphetamine (TMA) is active at 100–250 mg—approximately twice as potent as mescaline—due to increased lipophilicity and MAO resistance [6]. However, TMA remains a low-efficacy 5-HT₂A partial agonist (Eₘₐₓ = 40%) with Kᵢ >10,000 nM, underscoring that α-methylation cannot compensate for suboptimal methoxy positioning [6]. Recent studies of constrained analogs like 2,5-dimethoxyphenylpiperidines suggest that rigidifying the ethylamine chain may enhance 5-HT₂A selectivity, offering a design strategy for 1-(2,3,4-trimethoxyphenyl)ethanamine derivatives [5].
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: